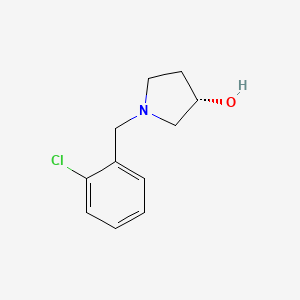
3-(Thiophen-3-yl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-3-yl)prop-2-ynoic acid is a thiophene derivative characterized by a sulfur-containing heterocyclic ring attached to a prop-2-ynoic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an acyl chloride using thionyl chloride (SOCl2). This is followed by a Sonogashira cross-coupling reaction with prop-2-ynyl bromide in the presence of a palladium catalyst (Pd(PPh3)4) and copper(I) iodide (CuI).
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Catalyst Optimization: Optimization of catalysts and reaction conditions to improve efficiency and reduce by-products.
Types of Reactions:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-3-carboxylic acid.
Reduction: Reduction of the prop-2-ynoic acid moiety can yield 3-(thiophen-3-yl)prop-2-yn-1-ol.
Substitution: Substitution reactions at the thiophene ring can introduce various functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various electrophiles and nucleophiles under different conditions.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 3-(thiophen-3-yl)prop-2-yn-1-ol.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Thiophen-3-yl)prop-2-ynoic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Its unique electronic properties make it useful in the design of organic semiconductors and photovoltaic materials.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which 3-(Thiophen-3-yl)prop-2-ynoic acid exerts its effects depends on its specific application:
Anti-inflammatory: It may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Anticancer: It may interfere with cellular pathways involved in cancer cell proliferation and apoptosis.
Molecular Targets and Pathways:
COX Enzymes: Inhibition of COX-1 and COX-2 enzymes.
Apoptosis Pathways: Activation of caspase enzymes leading to programmed cell death.
Comparación Con Compuestos Similares
3-(Thiophen-3-yl)prop-2-ynoic acid is compared with other thiophene derivatives, such as thiophene-3-carboxylic acid and 3-(thiophen-3-yl)propionic acid:
Thiophene-3-carboxylic Acid: Lacks the alkyne group, resulting in different reactivity and applications.
3-(Thiophen-3-yl)propionic Acid: Contains a longer alkyl chain, affecting its physical and chemical properties.
Uniqueness:
The presence of the alkyne group in this compound provides unique reactivity and potential for further functionalization.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.
Propiedades
IUPAC Name |
3-thiophen-3-ylprop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMPQGQEVOSOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine](/img/structure/B7893642.png)

amine](/img/structure/B7893656.png)
amine](/img/structure/B7893665.png)








